

Anti-Siglec-15 Antibodies: A Comparative Guide to Clinical Trial Results in Oncology

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15) has emerged as a promising novel immune checkpoint target in oncology, particularly for patients who have developed resistance to PD-1/PD-L1 inhibitors. Its expression on tumor cells and tumor-associated macrophages (TAMs) and its role in suppressing T-cell function have made it an attractive candidate for therapeutic intervention. This guide provides a comparative analysis of the clinical trial results for anti-Siglec-15 antibodies, alongside alternative therapies for similar patient populations, supported by available experimental data.

Anti-Siglec-15 Antibody Clinical Trial Landscape

Several anti-Siglec-15 antibodies have entered clinical development, with NC318 (NextCure) and PYX-106 (Pyxis Oncology) being the most prominent. However, the clinical journey for these agents has faced challenges, leading to shifts in development strategies.

NC318 (NextCure)

NC318 is a humanized IgG1 monoclonal antibody designed to block the immunosuppressive function of Siglec-15. It has been evaluated as both a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.



Monotherapy (NCT03665285): Initial Phase 1/2 data for NC318 monotherapy in patients with advanced or metastatic solid tumors showed a disease control rate of 37%.[1] However, a subsequent Phase 2 trial showed no responses, leading NextCure to discontinue the development of NC318 as a monotherapy.

Combination Therapy with Pembrolizumab (NCT04699123): In a Phase 2 study for patients with advanced PD-1 axis inhibitor-refractory non-small cell lung cancer (NSCLC), the combination of NC318 and pembrolizumab demonstrated a durable clinical benefit (partial response or stable disease lasting >6 months) in 28% of patients (5 out of 18).[2][3] Notably, all confirmed responses were observed in patients with PD-L1 negative tumors.[2]

PYX-106 (Pyxis Oncology)

PYX-106 is another anti-Siglec-15 antibody that entered a Phase 1 clinical trial (NCT05718557) for patients with advanced solid tumors.[4][5] While the drug was reported to be generally safe and well-tolerated, Pyxis Oncology has since suspended further clinical investment in PYX-106 to focus on other pipeline assets.

Comparative Efficacy of Anti-Siglec-15 Antibodies and Alternatives

The primary target population for anti-Siglec-15 therapies is patients with advanced solid tumors, particularly NSCLC, who have failed prior PD-1/PD-L1 inhibitor therapy. The following table compares the efficacy of NC318 in combination with pembrolizumab with other emerging therapies in this patient population.



Therapy	Mechanis m of Action	Trial	Patient Populatio n	Objective Respons e Rate (ORR)	Progressi on-Free Survival (PFS)	Overall Survival (OS)
NC318 + Pembrolizu mab	Anti-Siglec- 15 + Anti- PD-1	NCT04699 123	PD-1 refractory NSCLC	28% (Durable Clinical Benefit)[2]	Not Reported	Not Reported
Tiragoluma b + Atezolizum ab	Anti-TIGIT + Anti-PD- L1	CITYSCAP E (Phase 2)	PD-L1+ metastatic NSCLC (1st line)	37%[6]	5.6 months[6] [7]	23.2 months[8]
Cabozantin ib + Atezolizum ab	Multi- kinase inhibitor + Anti-PD-L1	CONTACT- 01 (Phase 3)	Metastatic NSCLC post-ICI and chemo	Not Reported	4.6 months[9] [10]	10.7 months[9] [10]
Lifileucel (TIL Therapy)	Adoptive Cell Therapy	Phase 2	Advanced NSCLC resistant to ICI	21.4%[11] [12]	Not Reported	Not Reported

Comparative Safety of Anti-Siglec-15 Antibodies and Alternatives

The safety profile is a critical aspect of any new therapy. The table below summarizes the key treatment-related adverse events (TRAEs) observed in the clinical trials.



Therapy	Trial	Key Grade 3+ Treatment- Related Adverse Events
NC318 + Pembrolizumab	NCT04699123	Transverse myelitis (1 patient), infusion reactions (3 patients), rash (1 patient), pneumonitis (1 patient)[2]
Tiragolumab + Atezolizumab	CITYSCAPE (Phase 2)	Increased lipase (9%), diabetes (3%)[8]
Cabozantinib + Atezolizumab	CONTACT-01 (Phase 3)	Diarrhea, fatigue, nausea, decreased appetite, palmarplantar erythrodysesthesia, vomiting (most common any grade TRAEs)[13]. Grade 3/4 TRAEs occurred in 39.5% of patients.[9][14]
Lifileucel (TIL Therapy)	Phase 2	Hypoxia (54.5%), febrile neutropenia (45.5%), hypophosphatemia (31.8%) [15]

Experimental Protocols Siglec-15 Immunohistochemistry (IHC) Assay

A validated IHC assay is crucial for identifying patients who are most likely to respond to anti-Siglec-15 therapy.

Protocol Summary: A rabbit monoclonal antibody (clone 1F7) targeting the intracellular domain of Siglec-15 has been developed and validated for IHC.[16]

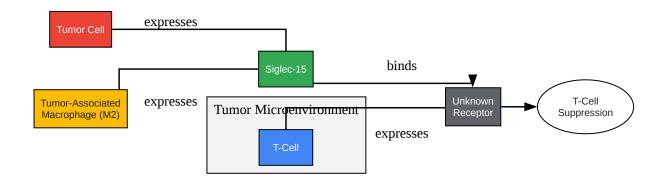
- Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are used.
- Antigen Retrieval: Heat-induced epitope retrieval is performed.



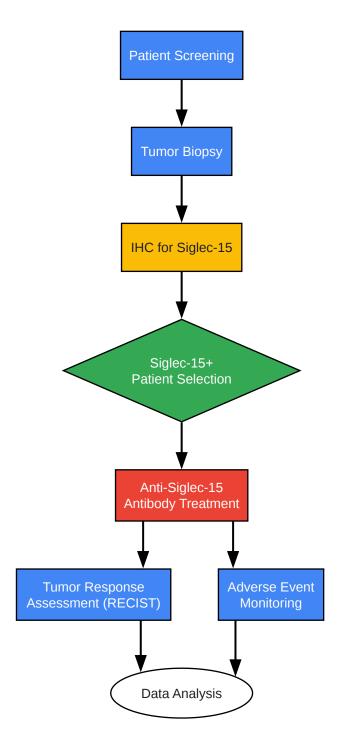
- Primary Antibody Incubation: The tissue sections are incubated with the anti-Siglec-15 antibody (clone 1F7) at an optimized concentration (e.g., 0.1µg/ml).[16]
- Detection: A chromogenic detection system is used to visualize Siglec-15 expression.
- Scoring: A scoring system is applied to assess the level of Siglec-15 expression in both tumor cells and immune cells.

Visualizations Siglec-15 Signaling Pathway









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